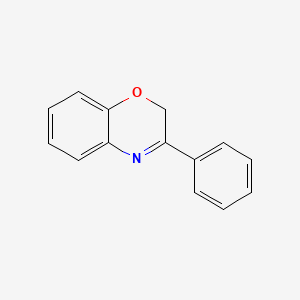
3-苯基-2H-1,4-苯并噁嗪
描述
3-Phenyl-2H-1,4-benzoxazine is a bicyclic heterocyclic compound containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring . It is a type of benzoxazine, which is a class of compounds that have been studied for their various properties and potential applications .
Synthesis Analysis
The synthesis of 3-phenyl-2H-1,4-benzoxazine involves various methods, including the traditional Mannich condensation methods of phenol, amine, and formaldehyde . Other reactions such as cycloaddition are also utilized . A novel benzoxazine monomer containing an aldehyde group was synthesized via the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline .
Molecular Structure Analysis
The molecular formula of 3-phenyl-2H-1,4-benzoxazine is C14H11NO . The structure of this compound has been characterized by Fourier transform infrared spectroscopy (FTIK), proton nuclear magnetic resonance (1HNMR) .
Chemical Reactions Analysis
3-Phenyl-2H-1,4-benzoxazines 4-oxides are light-sensitive compounds. Irradiation leads to 3-phenyl-2H-1,4-benzoxazines and to their 3-oxidized derivatives, whenever possible. Intermediate oxaziridines are formed during the photolysis and transformed into stable nitroxide radicals .
Physical And Chemical Properties Analysis
The molecular weight of 3-phenyl-2H-1,4-benzoxazine is 209.243 Da . More detailed physical and chemical properties were not found in the search results.
科学研究应用
Anticancer Agents
The synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has led to potential anticancer agents. These compounds were prepared via Buchwald–Hartwig cross-coupling and exhibited moderate to good potency against various cancer cell lines. Notably, molecule 14f demonstrated the most potent anticancer activity, making it a promising lead compound for further structural optimization .
Bio-Based Polybenzoxazines
Researchers have explored unconventional uses for polybenzoxazines, including electrochromic components, shape-memory materials, superhydrophobic substrates, intelligent protective coatings, self-healing infrastructure, and porous benzoxazine polymers. These applications highlight the versatility and potential of benzoxazine-based materials .
Inhibitors of Bacterial Histidine Protein Kinase
Certain benzoxazine derivatives act as inhibitors of bacterial histidine protein kinase. For instance, 2-oxo-1,4-benzoxazine derivatives show promise for treating infections caused by Mycobacterium species .
Potential Cardiovascular Drugs
1,4-Benzoxazine derivatives have been investigated for their cardiovascular effects. For example, 1,4-benzoxazine-3-one derivatives hold potential as drugs for treating heart disease, myocardial necrosis, or arrhythmia .
Broad Biological Activity
A wide range of benzoxazine compounds exhibit diverse biological activities, including antifungal, antibacterial, anti-HIV, anticonvulsant, and anti-inflammatory effects. These properties make them valuable candidates for drug development .
Polymer-Inorganic Filler Composites
Polybenzoxazines can be incorporated into polymer-inorganic filler composites to enhance their effectiveness. These composites find applications in various fields, such as materials science and engineering .
作用机制
Target of Action
3-Phenyl-2H-1,4-benzoxazine is a heterocyclic compound with a structural basic skeleton that contains a heterocyclic ring with oxygen and nitrogen Benzoxazines, in general, are known to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Mode of Action
Benzoxazines are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymers . They interact with their targets by forming bonds and causing changes in the target’s structure and function .
Biochemical Pathways
It is known that benzoxazines have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The wide availability and low-cost of starting materials for benzoxazines, as well as their ease of preparation, suggest that they may have favorable bioavailability .
Result of Action
Benzoxazines are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . This suggests that the action of 3-Phenyl-2H-1,4-benzoxazine at the molecular and cellular level may result in these observed effects.
Action Environment
It is known that benzoxazines can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This suggests that the synthesis and action of 3-Phenyl-2H-1,4-benzoxazine may be influenced by factors such as temperature and the presence of other chemical compounds .
未来方向
Benzoxazine-based materials, including 3-phenyl-2H-1,4-benzoxazine, have been studied for their potential applications in various fields. They exhibit a wide range of interesting features and have the capability to overcome several shortcomings of conventional phenolic resins . Future research may focus on improving the mechanical properties and processibility of these materials .
属性
IUPAC Name |
3-phenyl-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPWVZGQUCPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What is known about the photochemical reactivity of 3-phenyl-2H-1,4-benzoxazine?
A1: 3-phenyl-2H-1,4-benzoxazine 4-oxides are highly sensitive to light. Upon irradiation, they undergo photochemical reactions yielding 3-phenyl-2H-1,4-benzoxazines and their 3-oxidized derivatives, when structurally possible [, ]. This photolysis process involves the formation of transient oxaziridine intermediates, which subsequently transform into stable nitroxide radicals [, ]. The structures of these radicals have been confirmed by oxidizing 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-3,4-dihydro-2H-1,4-benzoxazines using peracids [].
Q2: How can 3-phenyl-2H-1,4-benzoxazin-2-ones be synthesized?
A2: A novel one-pot synthesis method utilizes gem-difunctionalized epoxides and α-aminophenol to produce 3-aryl-2H-1,4-benzoxazin-2-ones in good yield []. This reaction proceeds through a two-step mechanism. First, the epoxide ring opens via nucleophilic attack by the α-aminophenol, generating an unstable cyanohydrin intermediate. This intermediate readily converts to a highly reactive cyanoformyl derivative, which then undergoes intramolecular cyclization with the remaining α-aminophenol moiety to yield the final 3-aryl-2H-1,4-benzoxazin-2-one product [].
Q3: Are there general methods for synthesizing 3-phenyl-2H-1,4-benzoxazines and their dihydro counterparts?
A4: Yes, research indicates the existence of a general method for synthesizing both 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-2H-3,4-dihydro-1,4-benzoxazines []. Unfortunately, the specific details of this general synthesis approach are not provided in the abstract.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(butan-2-yl)phenyl]prop-2-enamide](/img/structure/B2559834.png)
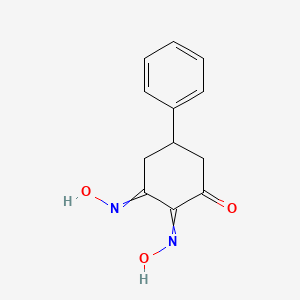
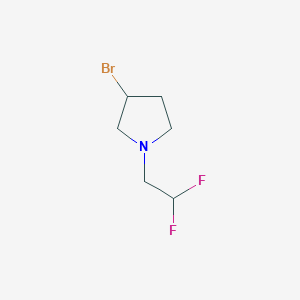
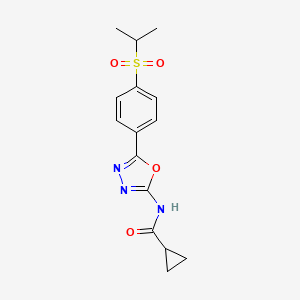
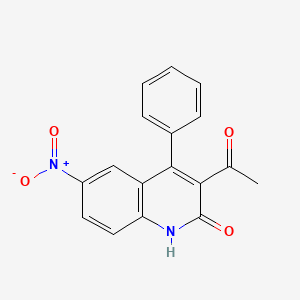
![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2559844.png)
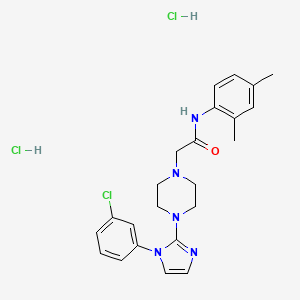
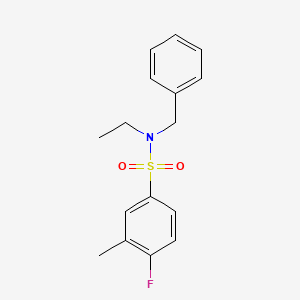
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)
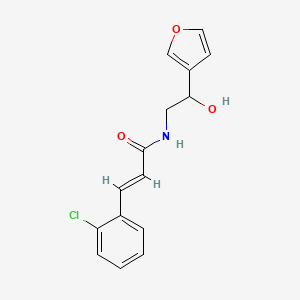
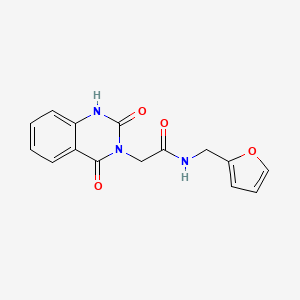

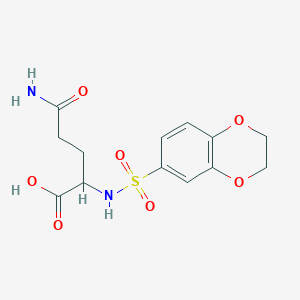
![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)